Cas no 101390-89-0 ([3aR,6aα,10aα,(-)]-5α-Acetoxy-3,3aα,4,5,6,6a,7,8,9,9a,10,10a-dodecahydro-6α,7β-dihydroxy-7-isopropyl-4β,9aβ-dimethyl-1-methylenedicyclopenta[a,d]cyclooctene-2(1H)-one)

[3aR,6aα,10aα,(-)]-5α-Acetoxy-3,3aα,4,5,6,6a,7,8,9,9a,10,10a-dodecahydro-6α,7β-dihydroxy-7-isopropyl-4β,9aβ-dimethyl-1-methylenedicyclopenta[a,d]cyclooctene-2(1H)-one structure
101390-89-0 structure
Nombre del producto:[3aR,6aα,10aα,(-)]-5α-Acetoxy-3,3aα,4,5,6,6a,7,8,9,9a,10,10a-dodecahydro-6α,7β-dihydroxy-7-isopropyl-4β,9aβ-dimethyl-1-methylenedicyclopenta[a,d]cyclooctene-2(1H)-one
Número CAS:101390-89-0
MF:C22H34O5
Megavatios:378.50236749649
CID:207966

[3aR,6aα,10aα,(-)]-5α-Acetoxy-3,3aα,4,5,6,6a,7,8,9,9a,10,10a-dodecahydro-6α,7β-dihydroxy-7-isopropyl-4β,9aβ-dimethyl-1-methylenedicyclopenta[a,d]cyclooctene-2(1H)-one Propiedades químicas y físicas

Nombre e identificación

    • Dicyclopenta[a,d]cycloocten-2(1H)-one,5-(acetyloxy)dodecahydro-6,7-dihydroxy-4,9a-dimethyl-1-methylene-7-(1-methylethyl)-,(3aR,4R,5S,6R,6aS,7R,9aR,10aR)-
    • [3aR,6aα,10aα,(-)]-5α-Acetoxy-3,3aα,4,5,6,6a,7,8,9,9a,10,10a-dodecahydro-6α,7β-dihydroxy-7-isopropyl-4β,9aβ-dimethyl-1-methylenedicyclopenta[a,d]cyclooctene-2(1H)-one
    • Dicyclopenta[a,d]cycloocten-2(1H)-one,5-(acetyloxy)dodecahydro-6,7-dihydroxy-4,9a-dimethyl-1-methylene-7-(1-methylethyl)-,(3a
    • Dicyclopenta[a,d]cycloocten-2(1H)-one,5-(acetyloxy)dodecahydro-6,7-dihydroxy-4,9a-dimethyl-1-methylene-7-(1-methylethyl)-,[3aR-(3aa,4b,5a,6a,6aa,7b,9ab,10aa)]-
    • Fusicoccane D
    • Fusicoplagin D
    • (-)-Fusicoplagin D
    • CID 101321361
    • Dicyclopenta[a,d]cycloocten-2(1H)-one, 5-(acetyloxy)dodecahydro-6,7-dihydroxy-4,9a-dimethyl-1-methylene-7-(1-methylethyl)-, (3aR,4R,5S,6R,6aS,7R,9aR,10aR)-
    • Renchi: 1S/C22H34O5/c1-11(2)22(26)8-7-21(6)10-16-12(3)17(24)9-15(16)13(4)19(27-14(5)23)18(25)20(21)22/h11,13,15-16,18-20,25-26H,3,7-10H2,1-2,4-6H3/t13-,15+,16+,18+,19+,20-,21-,22-/m1/s1
    • Clave inchi: XSFSJNOGDNLBBA-IHVLQLBFSA-N
    • Sonrisas: O[C@@]1(C(C)C)CC[C@]2(C)C[C@H]3C(=C)C(C[C@H]3[C@@H](C)[C@@H]([C@@H]([C@H]21)O)OC(C)=O)=O

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 27
  • Cuenta de enlace giratorio: 3
  • Complejidad: 655
  • Superficie del Polo topológico: 83.8
Proveedores recomendados
Taizhou Jiayin Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Taizhou Jiayin Chemical Co., Ltd
atkchemica
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
atkchemica
Shanghai Aoguang Biotechnology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Aoguang Biotechnology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Nanjing jingzhu bio-technology Co., Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Jincang Pharmaceutical (Shanghai) Co., LTD.